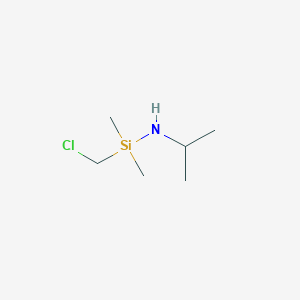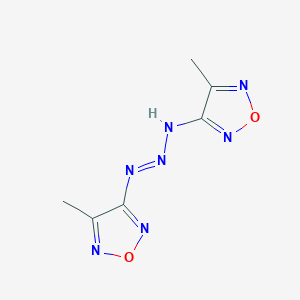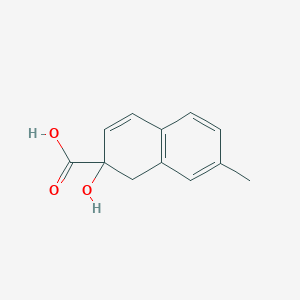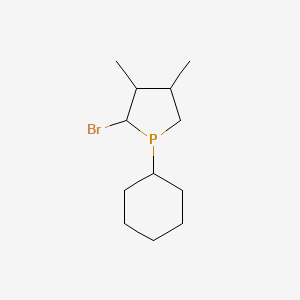
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a bromine atom, a cyclohexyl group, and two methyl groups attached to a phospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as follows:
Cyclohexylphosphine+Bromine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phospholane ring can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding substituted phospholanes.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Scientific Research Applications
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclohexyl-3,4-dimethylphospholane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phospholane ring play crucial roles in its reactivity. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-cyclohexylphospholane
- 1-Cyclohexyl-3,4-dimethylphospholane
- 2-Bromo-3,4-dimethylphospholane
Uniqueness
2-Bromo-1-cyclohexyl-3,4-dimethylphospholane is unique due to the presence of both a cyclohexyl group and two methyl groups on the phospholane ring, which can influence its chemical reactivity and potential applications. The combination of these substituents provides distinct steric and electronic properties compared to similar compounds.
Properties
CAS No. |
146440-99-5 |
|---|---|
Molecular Formula |
C12H22BrP |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-bromo-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C12H22BrP/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
VPYASXCJSIEHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(C(C1C)Br)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


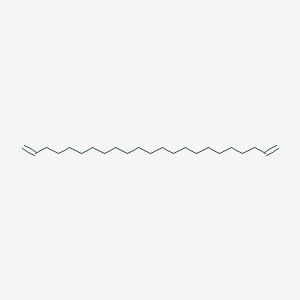
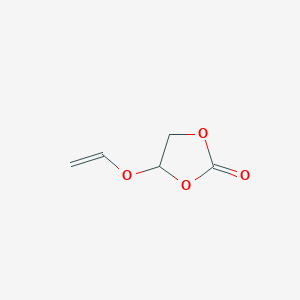
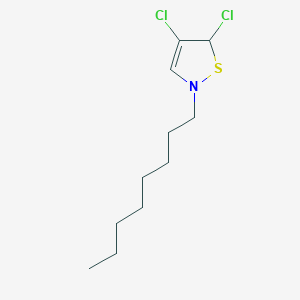
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
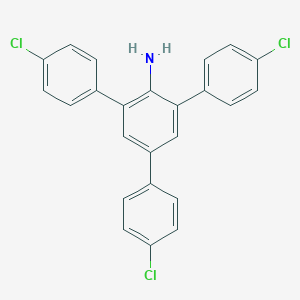
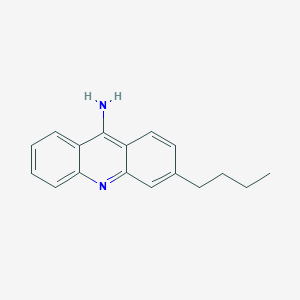

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
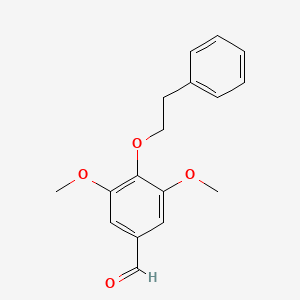
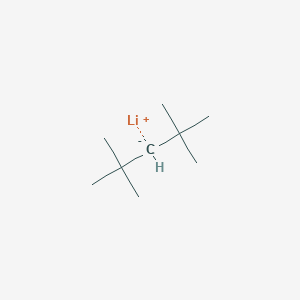
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
